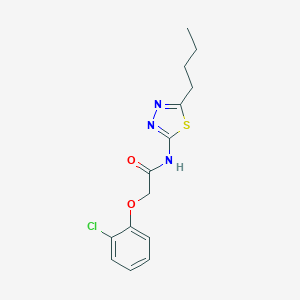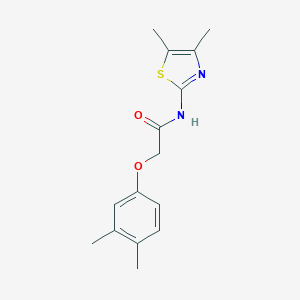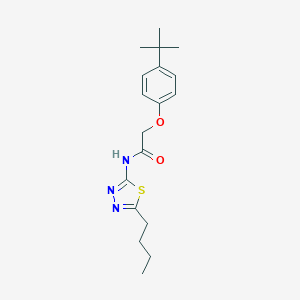![molecular formula C21H20ClF3N2O5 B284652 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone, also known as CT-322, is a small molecule inhibitor that selectively targets vascular endothelial growth factor (VEGF) receptors. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
作用机制
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone selectively targets VEGF receptors, specifically VEGFR-2, which is overexpressed in many types of cancer. By inhibiting VEGFR-2 signaling, 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone blocks the formation of new blood vessels and reduces the supply of nutrients and oxygen to tumors, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been shown to have other biochemical and physiological effects, including the induction of tumor cell apoptosis, inhibition of tumor cell migration and invasion, and modulation of immune cell function. These effects may contribute to its overall anti-tumor activity and potential use in combination with other cancer therapies.
实验室实验的优点和局限性
The advantages of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone for lab experiments include its high selectivity for VEGFR-2 and its ability to inhibit angiogenesis and tumor growth in animal models. However, the limitations of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include its relatively short half-life and the potential for the development of resistance to VEGFR inhibitors over time.
未来方向
For the study of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include the development of more potent and selective VEGFR inhibitors, the identification of biomarkers that can predict patient response to treatment, and the exploration of combination therapies that can enhance the anti-tumor activity of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. Additionally, the potential use of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone in other diseases characterized by abnormal angiogenesis, such as macular degeneration and diabetic retinopathy, is an area of ongoing research.
In conclusion, 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a promising small molecule inhibitor that selectively targets VEGF receptors and has shown potential for use in cancer therapy. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential use in other diseases characterized by abnormal angiogenesis.
合成方法
The synthesis of 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone involves the use of several chemical reactions, including the coupling of 2-chlorobenzyl alcohol with 3-methoxyphenylacetic acid, followed by the condensation of the resulting intermediate with 5-acetyl-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. Preclinical studies have shown that 5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can inhibit tumor growth and angiogenesis in animal models, and clinical trials have demonstrated its safety and efficacy in combination with chemotherapy and other targeted therapies.
属性
分子式 |
C21H20ClF3N2O5 |
|---|---|
分子量 |
472.8 g/mol |
IUPAC 名称 |
5-acetyl-6-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C21H20ClF3N2O5/c1-11(28)17-18(26-19(29)27-20(17,30)21(23,24)25)12-7-8-15(16(9-12)31-2)32-10-13-5-3-4-6-14(13)22/h3-9,17-18,30H,10H2,1-2H3,(H2,26,27,29) |
InChI 键 |
QVMGRWGMCXRVJN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
规范 SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)




